5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid
Description
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid (CAS: 914220-30-7) is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a 4-nitrophenyl group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₆N₂O₅, with a molecular weight of 234.2 g/mol . This compound is commercially available (purity ≥96%) and serves as a key intermediate in medicinal chemistry for synthesizing amides and esters .
Properties
Molecular Formula |
C11H8N2O5 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)12-10(18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) |
InChI Key |
MTFFQEVXXGGPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid
General Synthetic Strategy
The synthesis of 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid typically involves the construction of the oxazole ring followed by introduction of the 4-nitrophenyl substituent and installation of the carboxylic acid group at the 4-position. The key steps often include condensation reactions, cyclization, and functional group transformations.
Stepwise Preparation Approaches
Formation of the Oxazole Core
A widely employed method for synthesizing 5-methyl-substituted oxazoles involves the reaction of ethylacetoacetate derivatives with orthoformates and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester intermediates. This intermediate then undergoes cyclization in the presence of hydroxylamine salts to yield ethyl 5-methylisoxazole-4-carboxylate derivatives.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| (a) | Ethylacetoacetate, Triethylorthoformate, Acetic anhydride | 75–150 °C | Formation of ethyl ethoxymethyleneacetoacetic ester |
| (b) | Hydroxylamine sulfate, Sodium acetate | −20 to 10 °C | Cyclization to ethyl-5-methylisoxazole-4-carboxylate |
| (c) | Strong acid (e.g., HCl) | Room temperature | Hydrolysis to 5-methylisoxazole-4-carboxylic acid |
This method yields a key isoxazole intermediate that can be further functionalized.
Representative Synthetic Route Summary
| Step | Reaction | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Formation of ethyl ethoxymethyleneacetoacetic ester | Ethylacetoacetate, Triethylorthoformate, Acetic anhydride | 75–150 °C, heating | Crude intermediate mixture |
| 2 | Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Hydroxylamine sulfate, Sodium acetate | −5 to 0 °C, stirring, reflux | 85% crude yield after extraction |
| 3 | Hydrolysis to 5-methylisoxazole-4-carboxylic acid | Strong acid (e.g., HCl) | Room temperature | Isolated by crystallization in solvents like toluene/acetic acid |
| 4 | Conversion to acid chloride | Thionyl chloride | Room temperature | Intermediate for amide formation |
| 5 | Amide formation with 4-nitroaniline | 4-Nitroaniline, amine base (e.g., DIPEA) | 0–50 °C | Final product: 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid amide derivative |
Alternative Synthetic Considerations
Solvent choice for crystallization: Preferred solvents for crystallizing 5-methylisoxazole-4-carboxylic acid include toluene, acetic acid, ethyl acetate, acetonitrile, and chlorinated solvents such as chloroform and methylene chloride. Mixtures, especially toluene and acetic acid, improve crystallization efficiency.
Catalysis: Indium (III) trifluoromethanesulfonate has been used as a catalyst for nucleophilic addition reactions involving primary amines and aromatic aldehydes to form imine derivatives on isoxazole rings, which can be further elaborated.
Purification: Chromatographic methods (silica gel chromatography) followed by recrystallization (e.g., methanol/water mixtures) are commonly employed to purify intermediates and final compounds.
Data Tables of Key Reaction Parameters and Yields
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of ethyl ethoxymethyleneacetoacetic ester | Ethylacetoacetate, Triethylorthoformate, Acetic anhydride | 75–150 | Several hours | Not specified | Crude mixture formed |
| Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Hydroxylamine sulfate, Sodium acetate, Ethanol | −5 to 0 | 1.5 hours + reflux 30 min | 85 (crude) | Extraction with dichloromethane |
| Hydrolysis to 5-methylisoxazole-4-carboxylic acid | Strong acid (HCl) | Room temp | Variable | High | Crystallized from toluene/acetic acid |
| Acid chloride formation | Thionyl chloride | Room temp | 1–2 hours | Quantitative | Used immediately for amide formation |
| Amide coupling with 4-nitroaniline | 4-Nitroaniline, DIPEA, HBTU (optional) | 0–50 | Hours | 36–81 (depending on method) | Purification by chromatography and recrystallization |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Classical β-ketoester cyclization | Ethylacetoacetate, Triethylorthoformate, Hydroxylamine sulfate | Cyclization, hydrolysis, acid chloride formation, amide coupling | High yield, well-characterized intermediates, scalable | Multi-step, requires careful temperature control |
| Carbodiimide-mediated coupling | 5-Methyl-3-phenylisoxazole-4-carboxylic acid, 4-nitroaniline, HBTU | Amide bond formation | Mild conditions, good functional group tolerance | Moderate yields, requires purification |
| Catalytic imine formation | 5-Amino-3-methyl-4-isoxazolecarboxylic acid derivatives, aromatic aldehydes, indium (III) triflate | Nucleophilic addition, imine formation | Environmentally friendly catalyst, good yields | Limited to imine derivatives, may require further steps |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Sodium borohydride is a typical reducing agent used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties.
Scientific Research Applications
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid exhibits significant biological activity, especially antimicrobial properties. Research shows that it can inhibit biofilm formation in bacteria such as Staphylococcus aureus, making it a candidate for antimicrobial therapy studies. Its mechanism of action likely involves interference with bacterial signaling pathways critical for biofilm development.
Potential Applications
The applications of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid span several fields:
- Medicinal Chemistry The compound is used in synthesizing various substituted oxazoles with differing biological and chemical properties.
- Antimicrobial Therapy It is a candidate for studies due to its ability to inhibit biofilm formation in bacteria.
- Materials Science The compound's distinct chemical properties make it applicable in this field.
Interactions with Molecular Targets
Studies on 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid have focused on its interactions with various molecular targets. Its ability to inhibit biofilm formation suggests a specific interaction with bacterial signaling pathways. Further research could elucidate its full range of interactions and potential therapeutic targets.
Structural Similarities
Several compounds share structural similarities with 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid.
Other Oxazole Derivatives and their Applications
Other oxazole derivatives have also demonstrated biological activities:
- 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid has been studied as a potential inhibitor of protein-protein interactions, specifically involving transcription factors like GATA4 and NKX2-5, suggesting a role in cardiovascular therapies. It may also have anti-inflammatory or anticancer properties.
- N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide exhibit immunosuppressive activity in mouse and human experimental models .
- 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide or Leflunomide is useful as an anti-inflammatory, analgesic, or anti-pyretic, especially for treating rheumatoid arthritis .
Research on Isoxazole Derivatives
- A series of isoxazole derivatives were synthesized and tested in vitro using human cells, showing inhibition of phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to various degrees .
- One compound, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3 ), showed a strong, dose-dependent suppression of TNF α production .
- Another derivative, containing an unsubstituted phenyl ring (MM5 ), showed moderate suppression of lymphocyte proliferation . The introduction of a hydroxyl group increased the strength of action in the MM2 derivative .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can inhibit the formation of biofilms by interfering with the biofilm formation pathways of bacteria such as Staphylococcus aureus . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure allows it to interact with key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Positional Isomer: 2-(4-Nitrophenyl)oxazole-4-carboxylic Acid
CAS : 1457898-81-5
Molecular Formula : C₁₀H₆N₂O₅
Key Differences :
- The nitro group and carboxylic acid are on positions 2 and 4 of the oxazole ring, respectively, compared to positions 2 and 4 in the target compound. This positional isomerism alters electronic distribution and steric interactions.
- Limited data on biological activity, but structural differences suggest distinct physicochemical properties, such as solubility and logP .
Trifluoromethyl-Substituted Derivative: 5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylic Acid
CAS : 355020-55-2
Key Differences :
Carboxamide Derivatives (OCM Series)
Examples : OCM-31, OCM-32, OCM-33, OCM-34
| Compound | Substituents on Oxazole Ring | Purity | Biological Activity |
|---|---|---|---|
| OCM-31 | 3-Cyano-4-fluorophenyl | >95% | GSK-3β inhibition (IC₅₀: 20 nM) |
| OCM-32 | 3-Iodo-4-methoxyphenyl | >95% | Selectivity for kinase targets |
| Target Compound | 4-Nitrophenyl | ~96% | Under investigation |
Key Insights :
Platelet Aggregation Inhibitors
Evidence : 5-Substituted oxazole-4-carboxylic acid derivatives (e.g., 5-thienyl, 5-methyl) show inhibitory activity on blood platelet aggregation .
- Nitro Group Impact: The nitro substituent may enhance hydrogen-bonding interactions with enzymatic targets compared to non-polar groups like methyl.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 234.2 | 1.8 | Low in water |
| 2-(4-Nitrophenyl)oxazole-4-carboxylic acid | 234.17 | 1.7 | Moderate in DMSO |
| OCM-31 | ~380 | 2.5 | High in DMSO |
Notes:
Key Challenges :
- Nitro groups may complicate purification due to reactivity.
- High-purity oxazole intermediates (≥95%) are critical for downstream applications .
Biological Activity
5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its significant role in medicinal chemistry. The presence of the nitrophenyl group enhances its reactivity and biological interactions. The carboxylic acid functional group contributes to its solubility and potential for interaction with biological targets.
1. Anticancer Activity
Research has indicated that 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by:
- Increasing p53 Expression : This tumor suppressor protein plays a critical role in regulating the cell cycle and preventing cancer formation.
- Promoting Caspase-3 Activation : Caspases are essential for the execution phase of cell apoptosis, and their activation leads to programmed cell death in cancer cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Apoptosis via p53 and caspase activation |
| MCF-7 (Breast Cancer) | 7.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.5 | Cell cycle arrest |
2. Antimicrobial Properties
Compounds containing oxazole rings have also been noted for their antimicrobial activities. Preliminary studies suggest that 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is still limited .
The biological activity of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid can be attributed to several mechanisms:
- Electrophilic Interactions : The nitro group acts as a strong electron-withdrawing substituent, enhancing the electrophilic character of the compound, which can lead to interactions with nucleophilic sites on proteins.
- Molecular Docking Studies : These studies have shown that the compound binds effectively to proteins involved in cancer pathways, similar to established anticancer drugs like Tamoxifen.
Case Study 1: Anticancer Efficacy
In a study involving multiple cancer cell lines, 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid demonstrated significant cytotoxicity against HeLa cells. The study concluded that the compound's ability to activate apoptotic pathways makes it a promising candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity Evaluation
A separate investigation assessed the antimicrobial properties of various oxazole derivatives, including 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid. Results indicated moderate antibacterial activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent .
Q & A
Q. What are the key synthetic routes for 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxazole core via cyclization of β-hydroxy amides or HWE (Horner–Wadsworth–Emmons) reaction intermediates, as seen in structurally related oxazole esters .
- Step 2 : Introduction of the 4-nitrophenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution.
- Step 3 : Hydrolysis of the ester group (e.g., methyl or ethyl ester) to yield the carboxylic acid. Optimization tips:
- Use catalysts like Pd(PPh₃)₄ for coupling reactions to enhance yield.
- Monitor reaction progress via TLC or HPLC to prevent over-oxidation of the nitro group.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Key characterization methods include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl at C5, nitrophenyl at C2). For example, methyl protons typically appear as a singlet at δ ~2.6 ppm .
- HRMS : To verify molecular weight (e.g., [M+H]+ at m/z 234.2 for C10H6N2O5) .
- HPLC : Ensure >95% purity, especially for biological assays .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. What are the primary biological activities associated with this compound, and what assays are used to evaluate them?
The compound shows potential as:
- Kinase inhibitor : Tested in enzymatic assays (e.g., GSK-3β inhibition) using ATP-competitive binding assays .
- Antimicrobial agent : Evaluated via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
- Cellular uptake : Use fluorescence tagging or radiolabeling to study bioavailability in cell lines (e.g., HEK293 or cancer models) .
Advanced Research Questions
Q. How does the para-nitro group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?
The electron-withdrawing nitro group:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., replacement with amines) for SAR studies.
- Affords redox activity : The nitro group can undergo bioreduction in hypoxic environments (e.g., in tumors), generating reactive intermediates for targeted therapy .
- Impacts solubility : Nitro groups reduce solubility in aqueous media; co-solvents (DMSO/PBS mixtures) are often required for in vitro assays .
Q. What strategies are effective for modifying the carboxylic acid moiety to improve pharmacokinetic properties?
Common derivatization approaches:
- Amide formation : Couple with amines (e.g., 3-(pyridin-2-yl)propan-1-amine) using HATU or EDCl/HOBt, yielding analogs with enhanced blood-brain barrier penetration (e.g., OCM-31, OCM-32) .
- Prodrug design : Convert to esters (e.g., ethyl ester) for improved oral bioavailability, followed by enzymatic hydrolysis in vivo .
- Metal coordination : Utilize the carboxylate as a ligand for metal complexes (e.g., Zn²+ or Cu²+) to explore antimicrobial synergies .
Q. How do structural analogs with varied substituents compare in terms of bioactivity?
SAR studies highlight:
- Nitro position : Para-nitro (as in this compound) vs. meta-nitro (e.g., 5-(3-nitrophenyl)oxazole-4-carboxylic acid) alters binding affinity to kinases like GSK-3β by ~10-fold .
- Methyl substitution : Removal of the C5 methyl group reduces steric hindrance, increasing interaction with hydrophobic enzyme pockets but decreasing metabolic stability .
- Heterocycle replacement : Replacing oxazole with isoxazole or thiazole (e.g., 5-methylthiazole-4-carboxylic acid) shifts activity toward different targets (e.g., COX-2 vs. kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
